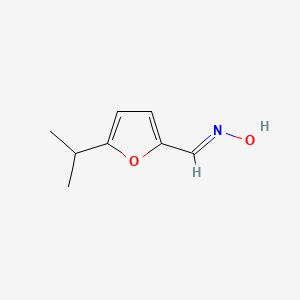

5-Isopropylfuran-2-carbaldehyde oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(NE)-N-[(5-propan-2-ylfuran-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H11NO2/c1-6(2)8-4-3-7(11-8)5-9-10/h3-6,10H,1-2H3/b9-5+ |

InChI Key |

PPMCBXGWOPGGGF-WEVVVXLNSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(O1)/C=N/O |

Canonical SMILES |

CC(C)C1=CC=C(O1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isopropylfuran 2 Carbaldehyde Oxime and Its Precursors

Synthesis of 5-Isopropylfuran-2-carbaldehyde (B3260870)

The creation of the aldehyde precursor is a critical first step, involving the introduction of both the isopropyl group and the formyl group onto the furan (B31954) ring. The order of these introductions can vary, but typically involves either the functionalization of a pre-existing furan ring or the cyclization of an acyclic precursor.

Furan Functionalization Approaches

The synthesis of 5-substituted-2-formylfurans like 5-isopropylfuran-2-carbaldehyde often begins with the strategic functionalization of the furan heterocycle. The furan ring is electron-rich, making it susceptible to electrophilic substitution, which is the basis for many synthetic approaches.

One primary method is the Friedel-Crafts alkylation to introduce the isopropyl group. This involves reacting a suitable furan substrate, such as furan or furan-2-carbaldehyde, with an isopropylating agent like isopropyl halide or isopropanol (B130326) in the presence of an acid catalyst. The substitution pattern is governed by the directing effects of any existing substituents. For an unsubstituted furan, alkylation can occur at the C2 position. If starting with furan-2-carbaldehyde, the formyl group directs incoming electrophiles to the C5 position.

Alternatively, modern cross-coupling reactions provide a precise route. For instance, a common approach involves the reaction of a halo-furan, such as 5-iodofuran-2-carbaldehyde, with an organometallic reagent. A documented synthesis uses the reaction of 2-iodo-propane with zinc to form an organozinc reagent, which then couples with 5-iodofuran-2-carbaldehyde in the presence of a nickel dichloride and 2,2':6',2''-terpyridine catalyst to yield 5-isopropylfuran-2-carbaldehyde. rsc.org

Regioselective Formylation Strategies

When the starting material is 2-isopropylfuran, a formyl group must be introduced. Due to the electron-donating nature of the alkyl group, the furan ring is highly activated towards electrophilic substitution. The directing effect of the C2-isopropyl group favors formylation at the C5 position, leading to the desired product. Several classic name reactions are employed for this regioselective formylation.

Vilsmeier-Haack Reaction: This is one of the most widely used methods for formylating electron-rich aromatic and heteroaromatic compounds. rsc.orgnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). nih.govnih.govresearchgate.net The active electrophile, a chloroiminium ion (often called the Vilsmeier reagent), attacks the electron-rich furan ring, preferentially at the C5 position of 2-isopropylfuran. acs.org A subsequent hydrolysis step during the reaction work-up converts the resulting iminium salt intermediate into the final aldehyde. researchgate.net The reaction is known for being mild, economical, and efficient for substrates like furan. nih.gov

Rieche Formylation: Another effective method is the Rieche formylation. This reaction uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) tetrachloride (SnCl₄). researchgate.netinnoget.com The Lewis acid activates the dichloromethyl methyl ether to generate a potent electrophile, which then undergoes an electrophilic aromatic substitution on the furan ring. nih.gov Similar to the Vilsmeier-Haack reaction, the steric and electronic influence of the C2-isopropyl group directs the formylation to the C5 position. The reaction proceeds through an intermediate which is hydrolyzed to the aldehyde. innoget.com

The choice between these methods can depend on substrate compatibility, desired scale, and reagent availability. Both are highly effective for the regioselective C5-formylation of 2-substituted furans.

| Formylation Method | Reagents | General Mechanism | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Electrophilic substitution with a chloroiminium ion, followed by hydrolysis. rsc.orgacs.org | Mild conditions, widely applicable to electron-rich heterocycles, economical. nih.gov |

| Rieche Formylation | Cl₂CHOCH₃, TiCl₄ (or other Lewis Acid) | Electrophilic substitution with a Lewis acid-activated dichloromethyl methyl ether, followed by hydrolysis. researchgate.netinnoget.com | Uses strong Lewis acids, effective for electron-rich aromatics and phenols. nih.gov |

Oximation Reactions for the Formation of 5-Isopropylfuran-2-carbaldehyde Oxime

Once the aldehyde precursor is obtained, the final step is the conversion of the carbonyl group into an oxime. This is a condensation reaction between the aldehyde and hydroxylamine (B1172632) or one of its salts.

Conventional Oximation Procedures

The classical method for preparing oximes involves the reaction of an aldehyde or ketone with hydroxylamine hydrochloride. nih.gov Typically, the reaction is carried out by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride in the presence of a base. nih.gov The base, often a tertiary amine like pyridine (B92270), is required to neutralize the hydrochloric acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile to attack the carbonyl carbon. nih.govnih.gov

A specific procedure for the closely related furfural (B47365) involves stirring the aldehyde with hydroxylamine hydrochloride and pyridine at room temperature until the reaction is complete, followed by quenching with water to precipitate the oxime product. nih.gov A similar method has been documented for the synthesis of (E)-5-(hydroxymethyl)furan-2-carbaldehyde oxime, where the aldehyde is refluxed with hydroxylamine hydrochloride in an ethanol/water mixture. nih.gov These established protocols are directly applicable to the oximation of 5-isopropylfuran-2-carbaldehyde.

Catalytic and Green Chemistry Approaches to Oxime Synthesis

In line with the principles of green chemistry, several more environmentally benign methods for oxime synthesis have been developed to minimize waste, avoid toxic solvents and reagents, and improve efficiency. innoget.comijprajournal.com

One approach is mechanochemistry , or "grindstone" chemistry, which involves the solvent-free grinding of the aldehyde, hydroxylamine hydrochloride, and a solid base or catalyst at room temperature. nih.govrsc.org For example, various aldehydes have been converted to their oximes in excellent yields by grinding them with hydroxylamine hydrochloride and bismuth(III) oxide (Bi₂O₃) without any solvent. nih.gov This method is rapid, simple, and reduces waste. nih.gov

Another green strategy is the use of titanosilicate catalysts for the liquid-phase ammoximation of furfural. In this process, the aldehyde reacts with ammonia (B1221849) and hydrogen peroxide over a catalyst like Ti-MOR or TS-1. researchgate.net The reaction proceeds via the in situ formation of hydroxylamine, which then reacts with the aldehyde. This method allows for a clean synthesis of furfural oxime with high conversion and selectivity under optimized conditions. researchgate.net

The use of natural acid catalysts derived from sources like citrus fruit juice in aqueous media also represents a green alternative to traditional methods that use strong, corrosive acids or toxic bases like pyridine. ijprajournal.com These methods benefit from simple procedures, mild conditions, and the use of water as a solvent. ijprajournal.com

| Oximation Approach | Reagents/Conditions | Advantages | Reference Example |

| Conventional | Hydroxylamine hydrochloride, Pyridine, Alcohol (solvent), Reflux | Well-established, reliable procedure. | Oximation of furfural. nih.gov |

| Mechanochemical | Hydroxylamine hydrochloride, Bi₂O₃, Grinding (solvent-free) | Rapid, high yield, solvent-free, minimal waste. nih.gov | Conversion of various aldehydes at room temperature. nih.gov |

| Catalytic Ammoximation | NH₃, H₂O₂, Titanosilicate catalyst (e.g., Ti-MOR), Water (solvent) | Clean synthesis, high selectivity, avoids pre-synthesized hydroxylamine. | Ammoximation of furfural to furfural oxime. researchgate.net |

| Natural Acid Catalysis | Hydroxylamine hydrochloride, Natural acid (e.g., citrus juice), Water, Room Temp. | Environmentally benign, avoids toxic catalysts/bases, simple. ijprajournal.com | Oxime formation from various aryl aldehydes. ijprajournal.com |

Advanced Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships. Advanced strategies focus on modifying either the furan core or the substituents.

One strategy involves the iron-catalyzed intramolecular transannulation of furyl-tethered O-acetyl oximes. In this advanced approach, an oxime derivative tethered to a furan ring undergoes a rearrangement in the presence of an iron catalyst (FeCl₃·6H₂O) to produce highly substituted pyrroles. rsc.orgrsc.org This method uses the furan oxime itself as a building block for constructing a different heterocyclic system.

Another approach focuses on modifying the aldehyde precursor before oximation. For instance, furan-2-carboxaldehydes can be converted into Michael acceptor analogs by replacing the aldehyde with reactive propenone or propynone moieties using methods like the Horner-Wadsworth-Emmons reaction. nih.gov These new aldehyde analogs can then be subjected to oximation or other reactions to create a diverse library of compounds.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for creating analogs. By starting with a di-halogenated furan, different groups can be sequentially introduced at the C2 and C5 positions, allowing for the synthesis of a wide variety of 5-substituted-furan-2-carbaldehydes, which are then converted to their respective oximes.

Organometallic Catalysis in Furan Derivatization

Organometallic catalysis provides a powerful toolkit for the specific formation of carbon-carbon bonds, enabling the introduction of alkyl and aryl substituents onto the furan ring with high precision. Nickel and palladium-catalyzed cross-coupling reactions are particularly prominent in this context.

One effective method for the synthesis of 5-isopropylfuran-2-carbaldehyde involves a nickel-catalyzed cross-coupling reaction. This approach utilizes an organozinc reagent derived from 2-iodopropane (B156323), which then couples with 5-iodofuran-2-carbaldehyde. The reaction is facilitated by a nickel dichloride catalyst in the presence of a 2,2':6,2''-terpyridine ligand. This method directly installs the isopropyl group at the 5-position of the furan-2-carbaldehyde core.

A more general and widely applicable strategy for the synthesis of 5-substituted-2-furaldehydes employs palladium-catalyzed cross-coupling reactions. These methods typically involve the reaction of a 5-halofuran-2-carbaldehyde, such as 5-bromo-2-furaldehyde, with an organometallic reagent. Organozinc halides have proven to be effective coupling partners in these transformations. nih.gov The use of highly reactive zinc allows for the preparation of the organozinc reagent, which can then be coupled with the brominated furan derivative in the presence of a palladium catalyst. nih.gov These reactions are valued for their mild conditions and broad substrate scope, allowing for the synthesis of a diverse range of 5-substituted furan-2-carbaldehydes. nih.gov

Table 1: Organometallic Catalysis for the Synthesis of 5-Substituted-2-Furaldehydes

| Catalyst System | Furan Substrate | Coupling Partner | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Nickel dichloride / 2,2':6,2''-terpyridine | 5-Iodofuran-2-carbaldehyde | Isopropylzinc iodide (from 2-iodopropane and Zn) | 5-Isopropylfuran-2-carbaldehyde | Direct installation of the isopropyl group. | |

| Palladium-based catalysts (e.g., Pd(dppf)Cl₂) | 5-Bromo-2-furaldehyde | Various aryl- and heteroarylzinc halides | Various 5-aryl- and 5-heteroaryl-2-furaldehydes | Mild reaction conditions and broad substrate scope. | nih.gov |

Directed C-H Functionalization of Isopropylfuran Systems

Directed C-H functionalization represents a modern and efficient approach to the synthesis of substituted aromatic and heteroaromatic compounds, minimizing the need for pre-functionalized starting materials. For the synthesis of 5-isopropylfuran-2-carbaldehyde, this strategy can be envisioned through the direct formylation of 2-isopropylfuran.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This forms a chlorodimethyliminium ion, a weak electrophile that can attack the electron-rich furan ring. chemistrysteps.com For a 2-substituted furan like 2-isopropylfuran, the electrophilic substitution is expected to occur at the electron-rich and sterically accessible C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.orgyoutube.com The Vilsmeier-Haack reaction is regioselective and proceeds under relatively mild conditions. youtube.com

Table 2: Vilsmeier-Haack Formylation of Furan

| Reagents | Substrate | Intermediate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| DMF / POCl₃ | Furan (or 2-substituted furan) | Iminium salt | Furan-2-carbaldehyde (or 5-substituted-2-carbaldehyde) | Direct formylation of the furan ring; applicable to electron-rich heterocycles. | chemistrysteps.comwikipedia.org |

While direct C-H formylation via the Vilsmeier-Haack reaction is a well-established method, modern transition metal-catalyzed C-H functionalization offers alternative pathways. Research into rhodium(III)-catalyzed C-H activation, for instance, has shown great promise for the synthesis of complex heterocyclic molecules. nih.govnih.gov These catalytic systems can enable the coupling of C-H bonds with various partners. Although direct C-H formylation of furans using these advanced catalytic systems is still an emerging area, the principles of directed C-H activation are highly relevant for the future development of more efficient and selective syntheses of furan-2-carbaldehydes.

Finally, the conversion of the synthesized 5-isopropylfuran-2-carbaldehyde to its corresponding oxime is a standard condensation reaction. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a weak base, such as sodium acetate, in a suitable solvent like ethanol. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime.

Chemical Reactivity and Transformation Pathways of 5 Isopropylfuran 2 Carbaldehyde Oxime

Reactions of the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group derived from an aldehyde and hydroxylamine (B1172632). nih.govnih.govscbt.com It is a site for various transformations, including reductions, rearrangements, and cycloadditions.

Reductive Transformations

The carbon-nitrogen double bond of the oxime is susceptible to reduction by various reagents. The nature of the product depends on the reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) can reduce the oxime to the corresponding primary amine, (5-isopropylfuran-2-yl)methanamine.

Reduction to Hydroxylamines: Milder reducing agents, such as Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) under controlled pH, can selectively reduce the C=N bond to yield the corresponding hydroxylamine.

| Transformation | Reagent(s) | Product |

| Reduction to Amine | LiAlH₄ or H₂/Catalyst | (5-Isopropylfuran-2-yl)methanamine |

| Reduction to Hydroxylamine | NaBH₃CN or NaBH₄ | N-((5-isopropylfuran-2-yl)methyl)hydroxylamine |

Nucleophilic Additions and Substitutions at the Oxime Carbon

The oxime carbon, while less electrophilic than a carbonyl carbon, can still undergo certain reactions. The most common reaction in this category is hydrolysis. Under acidic conditions, the oxime can be hydrolyzed back to the parent aldehyde, 5-isopropylfuran-2-carbaldehyde (B3260870), and hydroxylamine.

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a characteristic reaction of oximes, typically catalyzed by acid. wikipedia.orgorganic-chemistry.org It involves the transformation of an oxime into an amide or a nitrile. masterorganicchemistry.com

For aldoximes like 5-isopropylfuran-2-carbaldehyde oxime, the rearrangement leads to the formation of a nitrile through dehydration, especially when treated with reagents that convert the hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.com This is often considered a Beckmann fragmentation or a second-order Beckmann rearrangement. The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.orgresearchgate.net

Table of Beckmann Rearrangement Promoters for Aldoximes

| Reagent/Catalyst | Product | Reference |

|---|---|---|

| Acetic Anhydride (Ac₂O) | 5-Isopropylfuran-2-carbonitrile | masterorganicchemistry.com |

| Tosyl Chloride (TsCl) | 5-Isopropylfuran-2-carbonitrile | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | 5-Isopropylfuran-2-carbonitrile | wikipedia.orgillinois.edu |

Cycloaddition Reactions Involving the C=N Bond

While the C=N bond of an oxime itself is not a typical participant in cycloadditions, it can be converted into a reactive intermediate that is. For instance, oxidation of the oxime can generate a nitrile oxide, a 1,3-dipole. This intermediate, 5-isopropylfuran-2-nitrile oxide, can readily undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to form five-membered heterocyclic rings like isoxazolines or isoxazoles. researchgate.net

Alternatively, some complex cascade reactions can involve the initial formation of the oxime, which then cyclizes to form a nitrone intermediate that subsequently undergoes intermolecular dipolar cycloaddition. rsc.org

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. wikipedia.orgpearson.com The substituents on the ring—the isopropyl group at C5 and the carbaldehyde oxime at C2—have a profound influence on the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SEAr) of substituted furans, the position of attack is governed by the electronic properties of the existing substituents. wikipedia.orgmasterorganicchemistry.com

Activating/Deactivating Effects: The isopropyl group at C5 is an electron-donating group (EDG) and therefore an activating group. It increases the electron density of the furan ring, making it more nucleophilic. The formyl oxime group at C2 is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack.

Directing Effects: Furan itself preferentially undergoes substitution at the 2- and 5-positions. pearson.com In this case, these positions are already occupied. The activating isopropyl group directs incoming electrophiles to the ortho position (C4). The deactivating oxime group directs to the meta position (C4). Therefore, both groups work in concert to direct incoming electrophiles almost exclusively to the C4 position. The C3 position is disfavored due to being ortho to the deactivating group and meta to the activating group.

Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Isopropyl-4-nitrofuran-2-carbaldehyde oxime |

| Halogenation | Br₂ in dioxane | 4-Bromo-5-isopropylfuran-2-carbaldehyde oxime |

| Sulfonation | Fuming H₂SO₄ | 5-Isopropyl-2-(hydroxyiminomethyl)furan-4-sulfonic acid |

Diels-Alder and Related Cycloaddition Chemistry of Furan Moieties

The furan ring, despite its aromatic character, can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comyoutube.com This reactivity is a cornerstone of furan chemistry, providing a pathway to complex cyclic structures. rsc.orgresearchgate.net For this compound, the furan ring is the diene component. The reaction's viability and selectivity are heavily influenced by the substituents.

Generally, furan's participation in Diels-Alder reactions is characterized by a facile retro-Diels-Alder process, which can lead to low yields and affect the stereochemical outcome. nih.gov The reaction typically involves an electron-rich diene and an electron-poor dienophile. nih.gov In the case of this compound, the furan ring is substituted with both an electron-donating group (the isopropyl group) and an electron-withdrawing group (the carbaldehyde oxime). This substitution pattern creates a nuanced reactivity profile. The electron-donating isopropyl group enhances the diene character of the furan, while the electron-withdrawing nature of the 2-formyl group can diminish it. nih.gov

Studies on similar furfural (B47365) derivatives show that electron-poor furans generally exhibit low reactivity in Diels-Alder reactions. nih.govrsc.org However, it has been demonstrated that 2-formylfurans can successfully undergo Diels-Alder reactions, particularly in aqueous media, which provides a thermodynamic driving force. rsc.org

The stereoselectivity of the Diels-Alder reaction with furan derivatives often favors the formation of the exo isomer under thermodynamic control (higher temperatures), while the endo isomer is kinetically preferred. nih.govnih.gov The choice of solvent and reaction temperature can thus be used to influence the diastereomeric ratio of the resulting 7-oxanorbornene adducts. nih.gov For instance, the reaction of 2,5-dimethylfuran (B142691) with maleimides at elevated temperatures yields the exo adduct, whereas the endo adduct can be obtained at room temperature. nih.gov

Table 1: Factors Influencing Diels-Alder Reactions of Furan Derivatives

| Factor | Influence on Reactivity/Selectivity | Example from Related Compounds | Citation |

|---|---|---|---|

| Substituent Electronics | Electron-donating groups on the furan ring increase reactivity, while electron-withdrawing groups decrease it. | 2,5-dimethylfuran (electron-donating) is more reactive than furfural (electron-withdrawing). | nih.govnih.gov |

| Temperature | Higher temperatures favor the thermodynamically more stable exo product; lower temperatures can favor the kinetically formed endo product. | Reaction of 2,5-dimethylfuran with maleimide (B117702) yields the exo adduct at 80°C and the endo adduct at room temperature. | nih.gov |

| Solvent | Aqueous media can promote reactions with electron-poor furans like furfural by stabilizing products. | Furfural reacts with maleimides in water at 60°C to give good yields of the adduct. | rsc.org |

| Catalysis | Lewis acids are often required to catalyze reactions with less active dienophiles. | ZnCl₂ can be used to catalyze cycloadditions of furanic acetals. | numberanalytics.comnih.gov |

Beyond the [4+2] cycloaddition, furans can also participate in other cycloaddition modes, such as [2+2] photocycloadditions and higher-order cycloadditions like [8+2], further expanding their synthetic utility. numberanalytics.comacs.orgacs.org

Ring-Opening Reactions and Derivatizations

The furan ring in this compound is susceptible to cleavage under certain conditions, a reaction that can be synthetically useful. Acid-catalyzed hydrolysis is a common method for furan ring-opening, which typically proceeds through protonation at the α-carbon, followed by nucleophilic attack of a solvent molecule like water. acs.org This process ultimately leads to the formation of 1,4-dicarbonyl compounds. youtube.com This reactivity makes the furan ring a masked precursor to linear structures.

The oxime functional group itself is a versatile handle for further derivatization. Oximes can be hydrolyzed back to the corresponding aldehyde, oxidized to generate nitrile oxides for [3+2] cycloadditions, or reduced to form primary amines. researchgate.net For example, studies on 5-hydroxymethyl-furan-2-nitrileoxide (derived from the corresponding oxime) show it readily undergoes [3+2] cycloaddition with alkenes. researchgate.net Furthermore, the ring-opening of the resulting isoxazole (B147169) products can be achieved, demonstrating a pathway for complex functional group transformations. researchgate.net

Influence of the Isopropyl Substituent on Reactivity and Selectivity

The isopropyl group at the C5 position of the furan ring exerts significant control over the molecule's reactivity and the selectivity of its transformations through a combination of electronic and steric effects.

Steric and Electronic Effects

Steric Effects: The bulky isopropyl group presents a significant steric hindrance. This physical obstruction can impede the approach of reagents to the C5 position and the adjacent C4 position of the furan ring. This steric bulk plays a crucial role in directing the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions, the dienophile is likely to approach from the side opposite the isopropyl group to minimize steric clash. nih.govacs.org

Regioselectivity and Stereoselectivity in Transformations

The interplay of the electronic and steric effects of the isopropyl and carbaldehyde oxime groups governs the selectivity of reactions involving the furan ring.

Regioselectivity: In electrophilic aromatic substitution, attack is strongly favored at the α-positions of the furan ring. youtube.comyoutube.com For this compound, both α-positions are occupied. The electron-donating isopropyl group activates the ring, while the electron-withdrawing oxime deactivates it. In Diels-Alder reactions, the orientation of an unsymmetrical dienophile is directed by the substituents on the furan. For a 2,5-disubstituted furan, the regiochemical outcome depends on matching the electronic properties of the diene and dienophile. youtube.commasterorganicchemistry.comyoutube.com Generally, reactions involving 1-substituted dienes favor "ortho" products, while 2-substituted dienes favor "para" products. masterorganicchemistry.com The regioselectivity in cycloadditions of 2-substituted furans can be highly dependent on the electronic nature of the substituent, with electron-donating groups favoring one regioisomer and electron-withdrawing groups favoring the other. nih.gov

Stereoselectivity: The steric bulk of the isopropyl group is a primary determinant of stereoselectivity. In reactions that create new stereocenters, such as cycloadditions or additions to the carbonyl group (after conversion from the oxime), the incoming reagent will preferentially approach from the less hindered face of the molecule. This directs the formation of one stereoisomer over another. For instance, in cycloaddition reactions, the dienophile will approach from the face of the furan ring opposite to the bulky isopropyl group, leading to a specific diastereomer. nih.gov Organocatalysis is a powerful tool for controlling the stereochemistry in transformations of furan derivatives, enabling the synthesis of products with high diastereomeric and enantiomeric purity. researchgate.net

Table 2: Predicted Selectivity in Reactions of this compound

| Reaction Type | Controlling Factor(s) | Predicted Outcome | Citation |

|---|---|---|---|

| Diels-Alder Cycloaddition | Steric hindrance from isopropyl group; electronic effects of both substituents. | Exo adduct favored thermodynamically. Dienophile approaches opposite the isopropyl group, controlling stereoselectivity. Regioselectivity depends on the dienophile's electronics. | nih.govnih.govnih.gov |

| Electrophilic Aromatic Substitution | Electronic directing effects (both α-positions are substituted). | Substitution at β-positions (C3 or C4) would be required, which is generally less favorable for furans. C3 is electronically favored due to the adjacent deactivating group at C2. | youtube.comyoutube.com |

| Nucleophilic Addition to C=N | Steric hindrance from isopropyl group and furan ring. | Approach of the nucleophile to the oxime carbon will be from the less sterically hindered face, away from the furan ring and the isopropyl group. | acs.org |

Mechanistic Elucidation and Kinetic Investigations

Detailed Reaction Mechanisms of 5-Isopropylfuran-2-carbaldehyde (B3260870) Oxime Transformations

The Beckmann rearrangement of 5-Isopropylfuran-2-carbaldehyde oxime is a well-established reaction pathway for oximes. acs.orgresearchgate.netorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.com The reaction is typically catalyzed by acids, which facilitate the conversion of the hydroxyl group into a good leaving group. acs.orgorganic-chemistry.orgmasterorganicchemistry.com

The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement of an aldoxime proceeds through the following key steps:

Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst. This step is crucial as it converts the poor leaving group (-OH) into a much better leaving group (-OH2+). acs.orgmasterorganicchemistry.com

Rearrangement and Formation of a Nitrilium Ion: This is the key step of the rearrangement. The group that is anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen. In a concerted fashion, the leaving group (water) is expelled. wikipedia.org For this compound, the migrating group is the 5-isopropylfuryl group. This migration results in the formation of a highly electrophilic nitrilium ion intermediate. chemistrysteps.com Computational studies on other oximes suggest that this step can be either a concerted process or a stepwise process involving a sigma-type cationic complex, depending on the substrate and reaction conditions. wikipedia.orgresearchgate.net

Nucleophilic Attack by Water: The nitrilium ion is then attacked by a water molecule, which acts as a nucleophile. acs.orgwikipedia.org

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate lead to the final amide product, in this case, 5-isopropylfuran-2-carboxamide. acs.org

It is important to note that the stereochemistry of the oxime is critical for the Beckmann rearrangement. The migration of the group anti to the leaving group is a key feature of this reaction. wikipedia.org While the rearrangement of ketoximes is stereospecific, the rearrangement of aldoximes can show a lack of stereospecificity in the solution phase. wikipedia.org

Under certain conditions, particularly with specific reagents, a competing reaction known as the Beckmann fragmentation can occur. This pathway becomes significant if the migrating group can form a stable carbocation. wikipedia.org

Kinetic Studies and Rate-Determining Steps

Kinetic studies of the Beckmann rearrangement provide valuable information about the reaction rate and the factors that influence it. For the acid-catalyzed Beckmann rearrangement of aldoximes, the reaction is often found to follow pseudo-first-order kinetics with respect to the oxime.

The rate-determining step in the Beckmann rearrangement is generally considered to be the migration of the alkyl or aryl group with the concurrent departure of the leaving group, leading to the formation of the nitrilium ion. illinois.edu This step involves the breaking of a C-C or C-H bond and a N-O bond, and the formation of a C-N bond, making it the highest energy barrier in the reaction pathway.

Mechanochemical approaches to the Beckmann rearrangement have also been investigated, and kinetic analysis of these solvent-free reactions can be performed by fitting the experimental data to kinetic models. For instance, the apparent rate constant for the mechanochemical transformation of an oxime to an amide has been determined to be approximately 0.18 min⁻¹. acs.org

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), provides a detailed picture of the highest energy point along the reaction coordinate. researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.combiointerfaceresearch.com For the Beckmann rearrangement, the transition state of the rate-determining step involves the simultaneous migration of the substituent and the cleavage of the N-O bond. wikipedia.orgresearchgate.net

Computational studies on the Beckmann rearrangement of other oximes have revealed key features of the transition state:

In the transition state leading to the nitrilium ion, the migrating group is partially bonded to both the carbon and the nitrogen atoms. wikipedia.org

The geometry of the transition state is influenced by the nature of the migrating group and the solvent. For instance, in the rearrangement of acetophenone oxime, the mechanism can favor the formation of an intermediate three-membered π-complex when a phenyl group migrates. wikipedia.org

Solvent molecules can play a crucial role in stabilizing the transition state. Computational models have shown that in the rearrangement of acetone oxime in an acetic acid solution, three acetic acid molecules and a proton are involved in stabilizing the departing hydroxyl group in the transition state. wikipedia.org

For this compound, the transition state for the migration of the 5-isopropylfuryl group would involve the formation of a bridged structure where the furan (B31954) ring is interacting with both the carbon and nitrogen atoms. The electronic properties of the furan ring and the isopropyl group would significantly affect the stability of this transition state and thus the activation energy of the reaction. DFT calculations could elucidate the precise geometry and energy of this transition state, providing insights into the electronic demands of the reaction. researchgate.netmdpi.com

In catalyzed reactions, the catalyst interacts with the substrate to lower the activation energy of the rate-determining step. In the acid-catalyzed Beckmann rearrangement, the protonation of the hydroxyl group lowers the energy of the N-O bond cleavage. acs.orgmasterorganicchemistry.com Other catalysts, such as organo-based promoters, can also facilitate the rearrangement, and computational studies have been employed to understand their catalytic mechanisms. nih.gov

Interactive Data Table of Compounds Mentioned

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | C8H11NO2 | 153.18 | |

| 5-isopropylfuran-2-carboxamide | C8H11NO2 | 153.18 | |

| Nitrilium ion | Varies | Varies | R-C≡N⁺-R' |

| Benzaldoxime | C7H7NO | 121.14 | |

| Acetone oxime | C3H7NO | 73.09 | |

| Acetophenone oxime | C8H9NO | 135.16 |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-Isopropylfuran-2-carbaldehyde (B3260870) oxime. Through the analysis of ¹H, ¹³C, and various 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 5-Isopropylfuran-2-carbaldehyde oxime provides critical information about the number of different types of protons and their neighboring environments. The electron-donating nature of the isopropyl group at the C5 position influences the chemical shifts of the furan (B31954) ring protons, typically causing a slight upfield shift compared to the unsubstituted furan-2-carbaldehyde oxime.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The signals are assigned based on established chemical shift ranges for furan derivatives, oximes, and alkyl groups. The presence of the isopropyl group introduces three additional carbon signals: a methine carbon and two equivalent methyl carbons.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH (oxime) | ~8.5 - 9.5 | broad singlet | - |

| CH=N (oxime) | ~8.0 | singlet | - |

| H-3 (furan) | ~6.5 | doublet | ~3.4 |

| H-4 (furan) | ~6.1 | doublet | ~3.4 |

| CH (isopropyl) | ~3.0 | septet | ~6.9 |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (furan) | ~160 |

| C2 (furan) | ~148 |

| CH=N (oxime) | ~140 |

| C3 (furan) | ~115 |

| C4 (furan) | ~107 |

| CH (isopropyl) | ~28 |

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the molecule, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methine proton of the isopropyl group (~3.0 ppm) and the six equivalent methyl protons (~1.25 ppm), confirming the isopropyl moiety. Another expected correlation is between the H-3 and H-4 protons of the furan ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For example, it would show a correlation between the signal at ~6.5 ppm (H-3) and the carbon signal at ~115 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (two or three-bond ¹H-¹³C correlations) and piecing together the molecular framework. Key expected correlations include:

The methine proton of the isopropyl group (~3.0 ppm) showing correlations to the furan ring carbon C5 (~160 ppm) and C4 (~107 ppm), as well as to its own methyl carbons (~23 ppm).

The oxime proton (CH=N, ~8.0 ppm) showing correlations to the furan ring carbons C2 (~148 ppm) and C3 (~115 ppm).

The furan proton H-3 (~6.5 ppm) showing correlations to C2, C4, and the oxime carbon (C=N).

Together, these 1D and 2D NMR techniques provide a comprehensive and unambiguous structural assignment of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in the molecule and their bonding arrangements.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The spectrum for the parent furan-2-carbaldehyde oxime shows characteristic peaks at 3166 cm⁻¹ (O-H stretch) and 1634 cm⁻¹ (C=N stretch) nih.gov. The introduction of the isopropyl group adds characteristic C-H stretching and bending vibrations.

Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200 - 3400 | O-H stretching (broad) | Oxime (-NOH) |

| ~3120 | C-H stretching | Furan ring |

| ~2970 | C-H asymmetric stretching | Isopropyl (-CH₃) |

| ~2875 | C-H symmetric stretching | Isopropyl (-CH₃) |

| ~1640 | C=N stretching | Oxime |

| ~1580, ~1480 | C=C stretching | Furan ring |

| ~1465, ~1370 | C-H bending | Isopropyl (-CH(CH₃)₂) |

| ~950 | N-O stretching | Oxime |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of furan and its derivatives is well-documented mdpi.comglobalresearchonline.net. For this compound, strong Raman signals are expected for the symmetric vibrations of the furan ring and the C-C bonds of the isopropyl group. The C=N stretching vibration of the oxime group is also typically Raman active. Symmetric C-H stretching vibrations of the isopropyl group would appear prominently in the 2800-3000 cm⁻¹ region. The furan ring "breathing" mode, a symmetric vibration, typically gives a strong Raman signal, which would be expected in the fingerprint region.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern.

The molecular formula for this compound is C₈H₁₁NO₂. The calculated molecular weight is approximately 153.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153.

The fragmentation pattern provides a fingerprint that can help confirm the structure. Plausible fragmentation pathways for the molecular ion would include:

Loss of a methyl group (-CH₃): A significant fragment at m/z 138, resulting from the cleavage of a methyl group from the isopropyl moiety.

Loss of the isopropyl group (-C₃H₇): A prominent peak at m/z 110, corresponding to the loss of the entire isopropyl radical. This would result in an ion corresponding to furan-2-carbaldehyde oxime.

Loss of the hydroxyl radical (-OH): A fragment at m/z 136.

Cleavage of the N-O bond: Fragmentation leading to ions corresponding to the furan-containing portion and the NO portion.

Furan ring fragmentation: Characteristic furan ring cleavage can lead to smaller fragments, consistent with patterns observed for other furan derivatives researchgate.net.

Analysis of these fragments allows for the reconstruction of the molecular structure, providing corroborating evidence to the data obtained from NMR and vibrational spectroscopy.

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. In the study of furan-based compounds, X-ray crystallography offers critical insights into their solid-state behavior, which is governed by a variety of intermolecular interactions.

Determination of Molecular Conformation and Intermolecular Interactions

The molecular structure of (E)-furan-2-carbaldehyde O-benzoyloxime reveals that the molecule is nearly planar. nih.gov The dihedral angle between the furan and benzoate rings is a mere 11.68 (9)°. nih.gov This planarity is further supported by the small twist angle of only 2.79 (16)° between the carboxyl group and the benzene ring. nih.gov An intramolecular C—H···O short contact is also present, which may contribute to this flattened conformation by preventing the tilting of the carboxyl group. nih.gov

The bond distances within the furan ring are typical for O—Csp² bonds, with O1—C1 and O1—C4 distances of 1.369 (2) and 1.367 (2) Å, respectively. nih.gov The C=N—O angle is slightly smaller than in some other oxime compounds at 106.73 (11)°, while the N1—O2 distance of 1.444 (1) Å is slightly longer. nih.gov

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. In the case of (E)-furan-2-carbaldehyde O-benzoyloxime, the crystal structure is stabilized by C—H···O hydrogen bonds, which link the molecules into chains. nih.gov

Table 1: Selected Bond Lengths and Angles for (E)-furan-2-carbaldehyde O-benzoyloxime nih.gov

| Bond/Angle | Value |

| O1—C1 | 1.369 (2) Å |

| O1—C4 | 1.367 (2) Å |

| C1—C2 | 1.347 (3) Å |

| C2—C3 | 1.408 (2) Å |

| C3—C4 | 1.324 (4) Å |

| N1=C5 | 1.270 (2) Å |

| N1—O2 | 1.444 (1) Å |

| C=N—O | 106.73 (11)° |

Supramolecular Assembly and Crystal Packing

These π–π interactions are characterized by an intercentroid distance of 3.931 (1) Å, an interplanar distance of 3.574 (1) Å, and a slippage of 1.64 Å. nih.gov This combination of hydrogen bonding and π–π stacking leads to the formation of ribbons that propagate along the a-axis. nih.gov

Table 2: Hydrogen Bond Geometry for (E)-furan-2-carbaldehyde O-benzoyloxime nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C8—H8···O2 | 0.93 | 2.36 | 2.729 (2) | 103 |

Note: The data presented is for (E)-furan-2-carbaldehyde O-benzoyloxime as a representative derivative.

Theoretical and Computational Chemistry Studies of 5 Isopropylfuran 2 Carbaldehyde Oxime

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various thermodynamic and electronic properties with high accuracy. For analogous molecules like 5-nitro-2-furaldehyde oxime (NFAO), calculations are typically performed using the B3LYP functional combined with basis sets like 6-311++G(d,p), which provides a good balance between computational cost and accuracy. nih.gov

Geometry Optimization and Electronic Structure

The first step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For furan-2-carbaldehyde oxime derivatives, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. nih.gov

For the core furan-2-carbaldehyde oxime structure, the optimized geometry reveals a nearly planar arrangement, which facilitates electronic delocalization across the molecule. The isopropyl group at the 5-position, being an electron-donating group, is expected to influence the electronic distribution within the furan (B31954) ring and the oxime moiety. This influence would be reflected in subtle changes to bond lengths and charge distribution compared to the unsubstituted or nitro-substituted analogues.

Table 1: Predicted Optimized Geometric Parameters for 5-Isopropylfuran-2-carbaldehyde (B3260870) Oxime (based on related structures)

| Parameter | Predicted Value Range |

|---|---|

| Bond Lengths (Å) | |

| C=N (oxime) | 1.27 - 1.28 |

| N-O (oxime) | 1.43 - 1.45 |

| C-O (furan) | 1.35 - 1.37 |

| C=C (furan) | 1.33 - 1.35 |

| Bond Angles (°) | |

| C=N-O (oxime) | 106 - 108 |

| C-C=N (oxime) | 118 - 120 |

Note: These values are estimations based on data from structurally similar compounds analyzed via DFT calculations. nih.govnih.gov

Vibrational Frequency Analysis

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. nih.gov

A complete vibrational assignment for a molecule like 5-Isopropylfuran-2-carbaldehyde oxime would involve correlating the calculated frequencies with known experimental data for similar functional groups. Key vibrational modes would include the O-H stretch of the oxime group (typically around 3300-3400 cm⁻¹), the C=N stretch (around 1630-1640 cm⁻¹), and various C-H and furan ring vibrations. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (oxime) | 3350 - 3450 |

| C-H stretch (isopropyl) | 2950 - 3000 |

| C=N stretch (oxime) | 1630 - 1640 |

| Furan ring stretch | 1500 - 1580 |

Note: These predictions are based on DFT calculations performed on analogous molecules. nih.gov

Energetic and Thermodynamic Parameters

DFT calculations can also determine important energetic and thermodynamic properties. These include the total energy of the molecule, zero-point vibrational energy (ZPVE), and thermodynamic functions such as enthalpy and entropy at a given temperature. These parameters are crucial for understanding the stability and reactivity of the molecule. nih.gov In studies of related oximes, thermodynamic properties like heat capacity, entropy, and enthalpy have been calculated to understand their behavior at different temperatures. nih.gov

Molecular Orbital Analysis and Reactivity Descriptors

Molecular orbital analysis provides deep insights into the chemical reactivity and electronic properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A smaller gap indicates that the molecule is more easily excitable and thus more reactive. ajchem-a.com

Table 3: Predicted Frontier Orbital Properties for this compound

| Parameter | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively high (due to electron-donating isopropyl group) |

| LUMO Energy | Lower than HOMO |

| HOMO-LUMO Gap (ΔE) | Relatively small, indicating higher reactivity |

| HOMO Localization | Primarily on the furan ring and C=C bonds |

| LUMO Localization | Primarily on the C=N-OH moiety |

Note: These characteristics are inferred from general principles and studies on similar molecules. nih.gov

Electrostatic Potential and Atomic Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). biointerfaceresearch.com

In furan-2-carbaldehyde oxime derivatives, the most negative potential is typically located around the oxygen and nitrogen atoms of the oxime group, making them likely sites for interaction with electrophiles. The hydrogen atom of the oxime's hydroxyl group generally shows a region of positive potential. nih.gov The atomic charge distribution, often calculated using methods like Mulliken population analysis, quantifies the partial charge on each atom, further detailing the molecule's electronic landscape. nih.gov

Conformational Analysis and Isomerism (E/Z Isomerism of Oximes)

The conformational landscape and isomerism of this compound are primarily dictated by the rotational barriers around single bonds and the geometric isomerism at the carbon-nitrogen double bond of the oxime functionality.

The rotation of the isopropyl group at the 5-position also contributes to the conformational diversity. While free rotation is generally expected, steric hindrance between the methyl groups of the isopropyl substituent and the adjacent part of the furan ring could lead to preferred staggered conformations.

The presence of the C=N double bond in the oxime group gives rise to E/Z isomerism, a form of stereoisomerism due to restricted rotation. studymind.co.ukadichemistry.commasterorganicchemistry.com The terms E (entgegen, opposite) and Z (zusammen, together) are used to describe the spatial arrangement of substituents around the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. adichemistry.com

For this compound, the two possible stereoisomers are:

(E)-5-Isopropylfuran-2-carbaldehyde oxime: The hydroxyl group (-OH) of the oxime and the furan ring (the higher priority group on the carbon atom) are on opposite sides of the C=N double bond.

(Z)-5-Isopropylfuran-2-carbaldehyde oxime: The hydroxyl group (-OH) of the oxime and the furan ring are on the same side of the C=N double bond.

The relative stability of the E and Z isomers is influenced by steric and electronic factors. Generally, the E isomer is thermodynamically more stable for many oximes due to reduced steric hindrance. However, intramolecular hydrogen bonding between the oxime hydroxyl group and the furan ring oxygen in the Z isomer could potentially stabilize this configuration. Computational studies on related heterocyclic oximes would be necessary to definitively predict the more stable isomer for this specific compound. researchgate.net The interconversion between E and Z isomers typically requires significant energy input, such as photochemical irradiation. mdpi.com

Below is an interactive data table summarizing the expected conformational and isomeric features.

| Feature | Description | Expected Predominant Form |

| Rotation about C(2)-C(aldehyde) bond | Defines the orientation of the oxime group relative to the furan ring. | Trans conformer |

| Rotation about C(5)-C(isopropyl) bond | Defines the orientation of the isopropyl group. | Staggered conformations |

| Isomerism at C=N bond | E/Z geometric isomerism. | (E)-isomer is often more stable, but the (Z)-isomer could be stabilized by hydrogen bonding. |

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound at a molecular level. mdpi.com

A key aspect of computational reaction modeling is the identification of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For reactions involving the oxime group, such as hydrolysis, dehydration, or rearrangement, computational methods like Density Functional Theory (DFT) can be employed to map the potential energy surface. For instance, in a hypothetical Beckmann rearrangement of the corresponding ketoxime, the transition state for the migration of the furan ring would be located and its energy calculated. This would provide insight into the feasibility and kinetics of the reaction. Studies on the reactivity of other furan derivatives show that the furan ring can participate in various reactions, including addition and ring-opening, and computational methods have been used to determine the transition states and energy barriers for these processes. acs.orgresearchgate.netresearchgate.net

The table below illustrates hypothetical energy barriers for potential reactions, which would require specific computational studies to be determined accurately.

| Reaction Type | Hypothetical Reactants | Hypothetical Transition State | Estimated Energy Barrier (kcal/mol) |

| Oxime Hydrolysis | This compound + H₂O | Protonated oxime intermediate | High (acid/base catalysis needed) |

| Dehydration to Nitrile | This compound | Concerted elimination TS | Moderate to High |

| [3+2] Cycloaddition | 5-Isopropylfuran-2-carbonitrile oxide + Alkene | Asynchronous cycloaddition TS | Low to Moderate |

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. hw.ac.uk Computational models can account for solvent effects through either explicit or implicit solvation models.

Explicit Solvation: A small number of solvent molecules are included in the calculation to model specific interactions like hydrogen bonding.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is widely used to model bulk solvent effects.

For reactions involving a polar molecule like this compound, changes in solvent polarity can significantly affect the stability of reactants, products, and transition states. researchgate.netacs.org For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thereby lowering the activation energy and increasing the reaction rate. Theoretical studies on the cycloaddition reactions of related furan oximes have shown that the regioselectivity of the reaction can be influenced by the solvent polarity, a phenomenon that can be investigated and rationalized through computational modeling. sciepub.com

Advanced Applications in Synthetic Organic Chemistry Research

5-Isopropylfuran-2-carbaldehyde (B3260870) Oxime as a Versatile Synthetic Intermediate

Oximes are recognized as crucial intermediates in the synthesis of organic compounds, valued for their ability to undergo a wide array of functional group transformations. ijprajournal.com The presence of both a furan (B31954) ring and an oxime moiety makes 5-Isopropylfuran-2-carbaldehyde oxime a particularly versatile building block in modern synthesis.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. this compound serves as a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles (azaheterocycles). ijprajournal.comresearchgate.net The furan ring itself can be viewed as a latent precursor to other cyclic systems through ring-opening and rearrangement reactions.

A significant transformation is the conversion of furans into substituted pyridines, one of the most prevalent scaffolds in pharmaceuticals. chemrxiv.org Research has demonstrated methods to transform furan-2-carboxaldehydes and their derivatives into 3-pyridinols and 2,3-pyridinediols. scispace.com The oxime functionality is instrumental in these pathways, often involving metal-catalyzed annulation or cascade reactions. nih.govresearchgate.net For instance, transition-metal-catalyzed [4+2] heteroannulation of α,β-unsaturated oximes with alkynes is a powerful strategy for pyridine (B92270) synthesis. researchgate.net The oxime group can be converted into a reactive intermediate that facilitates the incorporation of a nitrogen atom into a new six-membered ring structure.

Table 1: Examples of Heterocyclic Scaffolds Accessible from Furan-Oxime Precursors

| Precursor Type | Target Heterocycle | General Transformation Method |

| Furan-2-carbaldehyde Oxime | Substituted Pyridine | Metal-catalyzed [4+2] or [3+3] annulation reactions. nih.govorgsyn.org |

| Furan Derivative | Substituted Pyridinol | Ring opening via oxidation followed by intramolecular condensation. scispace.com |

| α,β-Unsaturated Ketoxime | Fused Pyrrole | Copper-catalyzed intermolecular synthesis with N-ylides. researchgate.net |

| Furan-Oxime Derivative | Azafluorenone | Palladium-catalyzed Heck-type reaction and subsequent cyclization. rsc.org |

The synthesis of single-enantiomer compounds is a primary objective in modern pharmaceutical chemistry. The C=N double bond of the oxime group in this compound is a prochiral center that can be targeted for stereoselective reactions.

A key transformation is the asymmetric hydrogenation of the oxime to produce a chiral amine. The development of chiral catalysts, particularly those based on transition metals like iridium, has enabled the highly stereoselective reduction of oximes to hydroxylamines or primary amines. mdpi.com A DFT mechanistic study on iridium-catalyzed hydrogenation revealed that the hydride transfer step is chirality-determining, leading to high enantioselectivity. mdpi.com Applying such a catalyst to this compound would yield chiral (5-isopropylfuran-2-yl)methanamine, a valuable building block for synthesizing optically active pharmaceutical agents.

Another advanced strategy involves the conversion of central chirality to axial chirality, which has been used to access enantiomerically enriched furan atropisomers. researchgate.netscispace.com This method uses an organocatalyzed cyclization to create a dihydrofuran precursor with defined stereocenters, which is then oxidized to generate the axially chiral furan. scispace.com While this approach builds the furan ring, it highlights the potential for creating complex chiral structures within this class of compounds.

Table 2: Potential Stereoselective Transformations for Furan-Based Oximes

| Transformation | Reagent/Catalyst Type | Product Type | Significance |

| Asymmetric Hydrogenation | Chiral Iridium(III) Complexes mdpi.com | Chiral Primary Amine | Access to enantiopure building blocks for APIs. |

| Diastereoselective Reduction | Chiral Reducing Agent (e.g., Borane with Chiral Ligand) | Chiral Amine | Utilizes substrate control or chiral reagents to induce stereoselectivity. |

| Asymmetric Addition | Chiral Organometallic Reagent | Chiral Secondary Amine | Formation of a new C-C bond and a stereocenter simultaneously. |

Exploration of Novel Catalytic Systems Utilizing this compound

Beyond its role as a building block, this compound and its derivatives can be actively involved in catalytic processes, either as a substrate for novel transformations or as a ligand that modulates a metal's catalytic activity. Oximes are recognized as versatile ligands in coordination chemistry, capable of forming stable complexes with various transition metals. xisdxjxsu.asiasemanticscholar.org

Palladium-catalyzed reactions are prominent in this area. Oxime derivatives, such as O-acetyl oximes, can undergo oxidative addition to palladium(0) to generate alkylideneamino-palladium(II) species. rsc.org These intermediates are key to Heck-type reactions with allylic alcohols for synthesizing pyridines and azafluorenones. rsc.org Furthermore, oxime palladacycles have been successfully employed as catalysts in Mizoroki-Heck and Suzuki-Miyaura coupling reactions. researchgate.net The furan ring itself can be functionalized through palladium-catalyzed C-H activation and annulation processes. rsc.org

Copper catalysis also offers powerful methods for pyridine synthesis from O-acetyl oximes and α,β-unsaturated aldehydes. orgsyn.org These reactions proceed through a [3+3] type condensation, demonstrating the utility of combining oxime derivatives with simple unsaturated partners. orgsyn.org The furan moiety can also be incorporated into ligands for other catalytic reactions, such as ruthenium-catalyzed olefin metathesis, where furan-containing Hoveyda-type complexes show high activity. semanticscholar.org

Table 3: Catalytic Systems Involving Furan and Oxime Moieties

| Metal Catalyst | Role of Furan/Oxime | Reaction Type | Example Application |

| Palladium (Pd) | Substrate (Oxime) | Heck-type Reaction / Annulation rsc.org | Synthesis of pyridines. rsc.org |

| Palladium (Pd) | Ligand (Oxime) | Mizoroki-Heck, Suzuki-Miyaura Coupling researchgate.net | C-C bond formation. |

| Copper (Cu) | Substrate (Oxime) | [3+3] Condensation / Annulation orgsyn.org | Modular pyridine synthesis. nih.gov |

| Ruthenium (Ru) | Ligand (Furan) | Olefin Metathesis semanticscholar.org | Ring-closing and cross-metathesis. |

Green Chemistry Principles in the Synthesis and Transformation of Furan-Based Oximes

The principles of green chemistry are essential for developing sustainable chemical processes. This compound is well-positioned within this framework, primarily because its furan core can be derived from renewable resources. frontiersin.org Furans are key platform chemicals obtained from the dehydration of carbohydrates found in lignocellulosic biomass, the most abundant source of organic carbon on Earth. chemrxiv.orgnih.govmdpi.com

The synthesis of the oxime itself can be performed under green conditions. Traditional methods often require reagents and solvents with significant environmental impact. xisdxjxsu.asia Modern, greener approaches utilize environmentally benign catalysts and solvents. For example, the condensation reaction between the aldehyde and hydroxylamine (B1172632) hydrochloride can be effectively catalyzed by amino acids in ethanol, reducing the need for toxic reagents and volatile organic solvents. xisdxjxsu.asia Other studies have employed natural acids from fruit juices as catalysts, further highlighting the shift towards sustainable methods. ijprajournal.com The use of titanosilicate catalysts in water for ammoximation of furfural (B47365) offers a clean and efficient route to the oxime. researchgate.net

The transformation of furan-based compounds also aligns with green principles. The use of enzymatic catalysis for the synthesis of furan-based polyesters and polyamides represents a clean, energy-efficient alternative to traditional polymerization. acs.org These biocatalytic processes avoid toxic residuals and operate under mild conditions.

Table 4: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Synthesis/Transformation |

| 1. Prevention | Designing syntheses that minimize byproducts, such as catalytic annulations with high atom economy. |

| 2. Atom Economy | Utilizing cascade reactions where multiple bonds are formed in one pot, maximizing atom incorporation. nih.gov |

| 3. Less Hazardous Syntheses | Using non-toxic amino acids or natural acids as catalysts instead of harsh bases or acids. ijprajournal.comxisdxjxsu.asia |

| 5. Safer Solvents & Auxiliaries | Performing reactions in ethanol or water instead of chlorinated solvents. xisdxjxsu.asiaresearchgate.net |

| 7. Use of Renewable Feedstocks | The furan core is derived from carbohydrates from non-food lignocellulosic biomass. nih.govmdpi.comresearchgate.net |

| 9. Catalysis | Employing catalytic amounts of metals (Pd, Cu) or organocatalysts (amino acids) over stoichiometric reagents. rsc.orgxisdxjxsu.asia |

Q & A

Q. Advanced

Multi-Technique Validation : Combine NMR, FTIR, and mass spectrometry to cross-check functional groups and molecular weight.

Variable Testing : Re-examine reaction conditions (e.g., solvent purity, reflux time) that may lead to byproducts.

Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.

For example, unexpected shifts in ¹³C NMR may indicate tautomerization or impurities, necessitating recrystallization or column chromatography .

What environmental factors affect the stability of this compound during storage or experimental workflows?

Q. Advanced

- Surface Adsorption : Indoor surfaces (e.g., glassware, polymers) may adsorb the compound, altering effective concentrations. Microspectroscopic imaging can track surface interactions .

- Oxidative Degradation : Exposure to light or air may degrade the oxime moiety. Stability studies under inert atmospheres (N₂/Ar) and UV-vis monitoring are recommended.

Can computational methods predict the reactivity of this compound in novel reaction systems?

Advanced

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : Fukui indices identify reactive sites (e.g., oxime nitrogen).

- Transition States : Simulate catalytic cycles to optimize amino acid selection.

Comparative studies with analogs (e.g., 5-methylthio derivatives) may reveal substituent-dependent trends .

What safety protocols mitigate hazards during large-scale synthesis of this compound?

Q. Advanced

- Ventilation : Use fume hoods to avoid inhalation (H335).

- PPE : Nitrile gloves and goggles prevent skin/eye contact (H315, H319).

- Waste Management : Neutralize acidic byproducts before disposal. Safety data sheets (SDS) for analogous compounds recommend consulting poison control centers if exposed .

How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Q. Advanced

- Detailed Documentation : Record catalyst loading (mol%), solvent batches, and recrystallization temperatures.

- Open Data : Share raw NMR/FTR files and chromatograms for peer validation.

- Collaborative Verification : Cross-laboratory replication (e.g., varying amino acid catalysts) identifies protocol sensitivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.